molecular formula C21H30O4 B025242 Pinusolide CAS No. 31685-80-0

Pinusolide

Cat. No. B025242
CAS RN: 31685-80-0
M. Wt: 346.5 g/mol
InChI Key: WTKBZJAWPZXKJU-NLEAXPPASA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like pinusolide involves a detailed understanding of molecular descriptors and their applications in predicting a compound's structure and activity. Molecular descriptors are crucial for the synthesis of compounds with specific biological activity or physicochemical characteristics, offering insights into the optimal structure of compounds through quantitative structure property/activity relationships (QSPR/QSAR) (Sahoo et al., 2016). Additionally, controlling chemical coupling reactions on surfaces, as discussed by Clair and de Oteyza (2019), highlights advanced strategies in on-surface synthesis, potentially applicable to pinusolide synthesis (Clair & de Oteyza, 2019).

Molecular Structure Analysis

Analyzing the structural diversity and substitution patterns of nitrogen heterocycles in pharmaceuticals provides a framework for understanding pinusolide's molecular structure. Nitrogen heterocycles are significant in drug compounds, and the analysis of common structures and substitution patterns offers insights into the structural features that contribute to a compound's activity (Vitaku et al., 2014).

Chemical Reactions and Properties

The hydrothermal synthesis of zeolites, as reviewed by Cundy and Cox (2005), provides insights into reaction mechanisms and the influence of precursors and intermediates, which could be analogous to the synthesis conditions and chemical behavior of pinusolide in various reactions (Cundy & Cox, 2005).

Physical Properties Analysis

Understanding the physical properties of compounds like pinusolide involves examining their thermal behavior, as discussed by Seifi et al. (2020), who reviewed thermal analysis techniques for investigating nanomaterials' physical and chemical properties. Such techniques could be applied to pinusolide to gain insights into its stability, melting points, and other physical characteristics (Seifi et al., 2020).

Chemical Properties Analysis

Predicting the fate of organic compounds in the environment from their molecular properties, as reviewed by Mamy et al. (2015), involves understanding their solubility, volatility, and interactions with other substances. This knowledge can help predict pinusolide's environmental behavior and chemical stability based on its molecular properties (Mamy et al., 2015).

Scientific Research Applications

Inhibition of Leukotriene Generation

Pinusolide, derived from Biota orientalis, is found to inhibit 5-lipoxygenase-dependent leukotriene C4 generation in bone marrow-derived mast cells. This effect is achieved through the suppression of calcium influx and blocking of the c-Jun N-terminal kinase pathways, without impacting other pathways like ERK and p38 mitogen-activated protein kinases. This insight into pinusolide's action mechanism highlights its potential in modulating inflammatory responses (Jin, Yang, Son, & Chang, 2012).

Impact on Adipocyte Differentiation

Research indicates that pinusolide and its derivative, 15-methoxypinusolidic acid, can influence adipocyte differentiation. Specifically, 15-methoxypinusolidic acid impedes this process by diminishing the transcriptional activity of PPARγ, a key adipogenic transcription factor. This effect is observed in pre-adipocyte 3T3-L1 cells, suggesting a potential role for these compounds in managing obesity and related metabolic disorders (Lee, Sung, Hong, & Hwang, 2010).

Antileukemic Potential

Pinusolide has been synthesized from lambertianic acid and demonstrated notable antileukemic properties. It specifically induces apoptosis in Burkitt lymphoma cell line BJAB and shows significant DNA fragmentation in cells from patients with acute lymphoblastic leukemia and acute myeloid leukemia. This reveals its potential as an antileukemic agent, especially given its ability to act at relatively low concentrations (Shults et al., 2006).

Neuroprotective Effects

Pinusolide and its derivatives have shown promising results in neuroprotection. They mitigate the neurotoxic effects of staurosporine in rat cortical cells, implying their potential in treating neurodegenerative disorders. This neuroprotective activity is linked to their anti-apoptotic mechanism, underscoring their significance in neuronal health and disease management (Koo et al., 2007).

Improving Insulin Resistance

Research shows that pinusolide can enhance glucose uptake by activating the AMP-activated protein kinase pathway. This is particularly relevant in high glucose-induced insulin resistance states, suggesting its potential application in managing conditions like type 2 diabetes (Hwang et al., 2013).

Safety And Hazards

When handling Pinusolide, it is recommended to wear tightly fitting safety goggles with side-shields and fire/flame resistant and impervious clothing . An accessible safety shower and eye wash station should be provided .

properties

IUPAC Name

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBZJAWPZXKJU-NLEAXPPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953637
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Pinusolide

CAS RN

31685-80-0
Record name Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31685-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinusolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinusolide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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